3,7-Dibutyl-3,7-diazabicyclo[3.3.1]nonane
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Overview
Description
3,7-Dibutyl-3,7-diazabicyclo[3.3.1]nonane is a chemical compound with the molecular formula C15H30N2 . It is a derivative of 3,7-diazabicyclo[3.3.1]nonane, which is a type of bicyclic amine .
Molecular Structure Analysis
The this compound molecule contains a total of 48 bonds. There are 18 non-H bonds, 6 rotatable bonds, 2 six-membered rings, 1 eight-membered ring, and 2 tertiary amines (aliphatic) .Physical and Chemical Properties Analysis
This compound has a molecular weight of 238.42 . It is a liquid at room temperature . The melting point is 105 degrees Celsius at 0.3 mbar .Scientific Research Applications
Interaction with Nicotinic Acetylcholine Receptors
3,7-Diazabicyclo[3.3.1]nonane has been studied for its interaction with nicotinic acetylcholine receptors (nAChRs). Researchers found that incorporating one nitrogen of the 3,7-diazabicyclo[3.3.1]nonane scaffold into a carboxamide motif with hydrogen bond acceptor (HBA) functionality resulted in compounds with higher affinities and subtype selectivity for α4β2(∗) nAChRs. The nature of the HBA system greatly influenced nAChR interaction, with high affinity ligands for α4β2(∗) featuring small alkyl chains or un-substituted hetero-aryl groups (Eibl et al., 2013).
Lipid Bilayer Modifiers
Novel 3,7-bis(dialkylaminoacetyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonanes have been synthesized, demonstrating the ability to undergo conformational reorganization under varying conditions such as solvent polarity changes, protonation, or complexation with LaCl3. These compounds can embed into liposomal membranes, serving as molecular switches for the development of stimulus-sensitive liposomal containers (Veremeeva et al., 2019).
Stimulus-Sensitive Delivery System
The 3,7-diazabicyclo[3.3.1]nonane scaffold is a basis for designing molecular switches that stimulate the fast release of water-soluble compounds from liposomal containers. Liposomes with certain 3,7-diazabicyclo[3.3.1]nonane derivatives incorporated into their lipid bilayer showed increased permeability under specific conditions like pH changes, indicating potential as a pH-sensitive agent in liposomal nanocontainers (Veremeeva et al., 2021).
Conformational and Structural Analysis
Studies on the crystal and molecular structure of various 3,7-diazabicyclo[3.3.1]nonane derivatives have provided insights into their conformational behaviors. For example, 3,7-ditosyl-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonane exhibits a chair-chair conformation in its crystalline state (Grishina et al., 2017). Another study quantitatively determined the conformational equilibrium in bispidine derivatives of 3,7-diazabicyclo[3.3.1]nonane (Brukwicki, 1998).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 3,7-Dibutyl-3,7-diazabicyclo[3.3.1]nonane is the AMPA receptor . AMPA receptors are directly involved in the formation of cognitive functions and memory .
Mode of Action
This compound: acts as a positive allosteric modulator (PAM) of AMPA receptors . It binds to AMPA receptors at a fundamentally different location than ampakins from other known PAM AMPA groups .
Biochemical Pathways
The action of This compound affects the glutamatergic system, which plays an extremely important role in the functioning of the mammalian central nervous system . The compound’s interaction with AMPA receptors influences the downstream effects of this system.
Result of Action
The molecular and cellular effects of This compound ’s action involve modulation of AMPA receptors, which can have a cognitive-stimulating effect in both normal animals and in various models of pathological memory disorder . This indicates its great therapeutic potential .
Properties
IUPAC Name |
3,7-dibutyl-3,7-diazabicyclo[3.3.1]nonane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30N2/c1-3-5-7-16-10-14-9-15(11-16)13-17(12-14)8-6-4-2/h14-15H,3-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEZOCSVNNUPJPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CC2CC(C1)CN(C2)CCCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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